

# Application of (Rac)-Zevaquenabant in Obesity Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: (Rac)-Zevaquenabant

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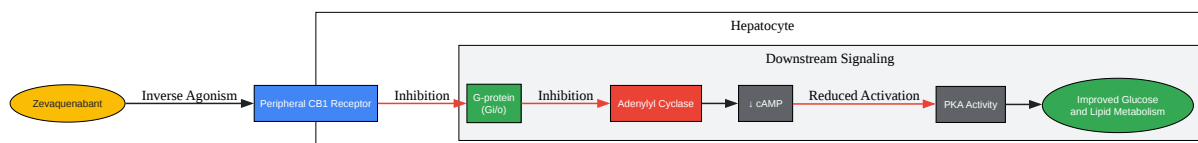
## Introduction

**(Rac)-Zevaquenabant**, also known as TM38837 and INV-101, is a peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist that has shown potential in preclinical obesity research. Unlike first-generation CB1 receptor antagonists such as rimonabant, which were withdrawn from the market due to severe psychiatric side effects, Zevaquenabant is designed to minimize brain penetration, thereby reducing the risk of centrally mediated adverse events. [1][2] This document provides detailed application notes and protocols for the use of **(Rac)-Zevaquenabant** in obesity studies, based on available preclinical data.

## Mechanism of Action

**(Rac)-Zevaquenabant** exerts its anti-obesity effects by acting as an inverse agonist at peripheral CB1 receptors, particularly in the liver.[1][2] The overactivation of the endocannabinoid system is associated with obesity and its metabolic complications.[3] By blocking these peripheral CB1 receptors, Zevaquenabant helps to restore normal metabolic function. Its mechanism is linked to a sustained reduction in food intake and improvements in glucose homeostasis and plasma markers of inflammation.[1][2] Pharmacokinetic studies have demonstrated that Zevaquenabant exhibits high plasma and liver concentrations with low brain exposure, supporting its peripheral selectivity.[1][2] The therapeutic effects are thought to be mediated, at least in part, through intracellular CB1 receptors in hepatocytes.[1]

## Signaling Pathway of Peripheral CB1 Receptor Inverse Agonism in Obesity



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Caption: Signaling pathway of **(Rac)-Zevaquenabant** in hepatocytes.

## Preclinical Data in Obesity Models

### Efficacy in Diet-Induced Obese (DIO) Mice

A key study evaluated the efficacy of TM38837 in a diet-induced obese (DIO) mouse model. The study demonstrated significant weight loss and metabolic improvements following daily administration of the compound for 5 weeks.<sup>[1][2]</sup>

Parameter	Vehicle Control	TM38837-Treated	Reference
Body Weight Change	-	26% reduction	<sup>[1][2]</sup>
Food Intake	-	Sustained reduction	<sup>[1][2]</sup>
Glucose Homeostasis	-	Improvement	<sup>[1][2]</sup>
Plasma Inflammation Markers	-	Improvement	<sup>[1][2]</sup>

## Pharmacokinetic Profile in Mice

Pharmacokinetic analysis of TM38837 in mice revealed high exposure in plasma and the liver, with minimal penetration into the brain, confirming its peripheral restriction.

Tissue	Concentration Level	Reference
Plasma	High	<a href="#">[1]</a> <a href="#">[2]</a>
Liver	High	<a href="#">[1]</a> <a href="#">[2]</a>
Brain	Low	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

### Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

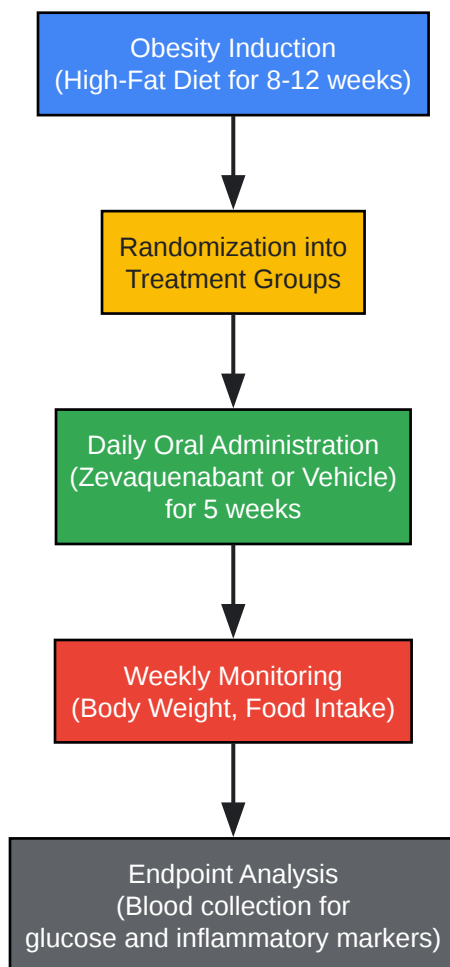
This protocol is based on published preclinical studies investigating the anti-obesity effects of TM38837.[\[1\]](#)[\[2\]](#)

Objective: To evaluate the long-term efficacy of **(Rac)-Zevaquenabant** on body weight, food intake, and metabolic parameters in a diet-induced obesity mouse model.

Materials:

- **(Rac)-Zevaquenabant** (TM38837)
- Vehicle (e.g., 0.5% methylcellulose)
- Male C57BL/6J mice
- High-fat diet (HFD; e.g., 60% kcal from fat)
- Standard chow diet
- Metabolic cages for food intake monitoring
- Equipment for blood collection and analysis (glucose meter, ELISA kits for inflammatory markers)

## Experimental Workflow:



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Caption: Experimental workflow for the chronic efficacy study in DIO mice.

## Procedure:

- Obesity Induction: Induce obesity in male C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
- Group Allocation: Randomly assign the obese mice to two groups: a vehicle control group and a Zevaquenabant treatment group.
- Dosing: Administer **(Rac)-Zevaquenabant** orally via gavage once daily for 5 weeks. Based on dose-response studies for other peripherally restricted CB1 antagonists and related

studies with TM38837, a dose in the range of 10-30 mg/kg is suggested, though the optimal dose should be determined in pilot studies.<sup>[4]</sup>

- Monitoring:
  - Measure body weight and food intake weekly.
  - Observe the general health of the animals daily.
- Terminal Procedures: At the end of the 5-week treatment period, collect blood samples for the analysis of glucose levels and plasma inflammatory markers. Tissues such as the liver and adipose tissue can also be collected for further analysis.

## Acute Studies for Peripheral Efficacy and CNS Exposure

Objective: To determine the acute effects of **(Rac)-Zevaquenabant** on peripheral CB1 receptor-mediated functions and to assess its central nervous system (CNS) exposure.

Protocols:

- Gastric Emptying Assay (Peripheral Efficacy):
  - Fast mice overnight.
  - Administer **(Rac)-Zevaquenabant** or vehicle orally.
  - After a set time (e.g., 30-60 minutes), administer a non-absorbable marker (e.g., phenol red) orally.
  - Euthanize the mice after a further set time (e.g., 20 minutes) and collect the stomach.
  - Measure the amount of marker remaining in the stomach to determine the rate of gastric emptying. A delay in gastric emptying is indicative of peripheral CB1 receptor engagement.
- Hypothermia Assay (CNS Exposure):
  - Measure the baseline core body temperature of the mice.

- Administer **(Rac)-Zevaquenabant** or a positive control with known CNS penetration (e.g., rimonabant).
- Measure core body temperature at regular intervals for several hours. A significant drop in body temperature is indicative of central CB1 receptor engagement. The absence of this effect with Zevaquenabant would support its peripheral restriction.[1][2]

## Clinical Development and Future Directions

While preclinical studies have demonstrated the potential of **(Rac)-Zevaquenabant** in obesity, its clinical development for this indication is not currently prioritized. The developer, Inversago Pharma (acquired by Novo Nordisk), has advanced INV-101 (Zevaquenabant) into a Phase 1 clinical trial for idiopathic pulmonary fibrosis.[5] Another compound from the same class, monlunabant (INV-202), was being investigated for metabolic disorders including obesity.[5]

The development of peripherally restricted CB1 receptor inverse agonists like Zevaquenabant represents a promising strategy to harness the metabolic benefits of CB1 receptor blockade while avoiding the psychiatric side effects that plagued earlier generations of these drugs. Further research may re-explore the potential of Zevaquenabant or similar compounds for the treatment of obesity and related metabolic diseases.

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